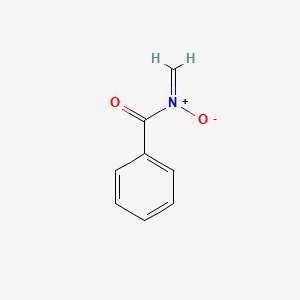

N-Benzoylmethanimine N-oxide

Description

Historical Perspectives and Evolution of Nitrone Chemistry

The study of nitrones dates back to the late 19th and early 20th centuries, with their reactivity as 1,3-dipoles being a cornerstone of their chemical identity. Early research laid the groundwork for understanding their electronic structure and their propensity to participate in cycloaddition reactions. organic-chemistry.org The development of various synthetic methods for preparing nitrones, such as the oxidation of N,N-disubstituted hydroxylamines or the condensation of aldehydes and ketones with N-monosubstituted hydroxylamines, has been pivotal to the expansion of their use in synthesis. mdpi.com

Over the decades, the evolution of nitrone chemistry has been marked by the discovery of new reactions and the development of stereoselective transformations. The advent of modern spectroscopic techniques has allowed for a more detailed characterization of these often-reactive species. The field has matured to a point where nitrones are now considered indispensable tools for the construction of complex nitrogen-containing molecules.

Significance of N-Benzoylmethanimine N-oxide in Contemporary Organic Synthesis

The significance of this compound in contemporary organic synthesis is largely inferred from the well-established reactivity of the nitrone functional group, rather than from a body of work specifically dedicated to this compound. The benzoyl group, being an electron-withdrawing acyl group, is expected to influence the reactivity of the nitrone, particularly in cycloaddition reactions.

The primary synthetic utility of nitrones lies in their participation in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to afford five-membered heterocyclic rings like isoxazolidines and isoxazolines. These products can then be further transformed into a variety of valuable functional groups, including 1,3-amino alcohols.

While specific research detailing the synthetic applications of this compound is scarce, its structural features suggest potential as a precursor for the synthesis of complex molecules. The benzoyl group could modulate the regioselectivity and stereoselectivity of its cycloaddition reactions, a key area of interest in modern organic synthesis.

Table 2: Potential Research Areas for this compound

| Research Area | Potential Focus |

| Synthesis | Development of efficient and selective methods for the preparation of this compound. |

| Cycloaddition Chemistry | Investigation of the reactivity and selectivity of this compound in [3+2] cycloaddition reactions with a range of dipolarophiles. |

| Stereoselective Reactions | Exploration of asymmetric cycloaddition reactions using chiral catalysts or auxiliaries to control the stereochemical outcome. |

| Mechanistic Studies | Computational and experimental studies to understand the influence of the benzoyl group on the reaction mechanisms. |

| Synthetic Applications | Utilization of the resulting isoxazolidine (B1194047) and isoxazoline (B3343090) products as intermediates in the synthesis of biologically active molecules or complex natural products. |

Due to the limited availability of specific research data, a detailed account of research findings for this compound cannot be provided at this time. The information presented herein is based on the general principles of nitrone chemistry and the structural characteristics of the title compound. Further experimental investigation is required to fully elucidate the chemical behavior and synthetic potential of this compound.

Structure

3D Structure

Properties

CAS No. |

453594-51-9 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

N-benzoylmethanimine oxide |

InChI |

InChI=1S/C8H7NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H2 |

InChI Key |

FUVXJHBZQVRHTE-UHFFFAOYSA-N |

Canonical SMILES |

C=[N+](C(=O)C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoylmethanimine N Oxide

Direct Oxidation Routes to N-Benzoylmethanimine N-oxide

The direct oxidation of suitable precursors, such as N-methylbenzylamine or N-benzyl-N-methylhydroxylamine, represents a common and straightforward approach to forming the nitrone structure of this compound. This transformation is typically achieved through a two-step sequence involving the initial formation of a hydroxylamine (B1172632), which is then further oxidized to the target nitrone. acs.org These routes can be performed using simple peroxidative agents or more complex catalytic systems.

Peroxidative Strategies

Peroxidative methods utilize strong oxygen-atom donors to effect the oxidation. Hydrogen peroxide (H₂O₂) is a frequently employed oxidant due to its environmental compatibility, with water being the sole byproduct. nih.gov Research has demonstrated that the oxidation of benzylic secondary amines can proceed efficiently using H₂O₂ as the oxidant in solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (CH₃CN), often without the need for any catalyst. acs.orgnih.gov This catalyst-free approach offers a significant advantage in terms of simplicity and reduced potential for metallic contamination of the product. acs.org Urea-hydrogen peroxide (UHP) can also be used as a safe, solid source of anhydrous H₂O₂. acs.org

The reaction generally involves a two-step sequence where the secondary amine is first oxidized to the corresponding hydroxylamine, which is then subsequently oxidized to the nitrone. acs.org The chemoselectivity of this method is notable; secondary amines can be selectively oxidized in the presence of tertiary amines, which are unreactive under these conditions. acs.orgnih.gov

| Oxidant | Solvent(s) | Temperature | Substrate Class | Yield Range | Reference |

| H₂O₂ | Methanol, Acetonitrile | Room Temp. to 50 °C | Benzylic Secondary Amines | 60-93% | nih.gov |

| UHP | Methanol, Acetonitrile | Room Temp. to 50 °C | Benzylic Secondary Amines | High | acs.org |

Catalytic Oxidation Systems

To enhance reaction rates and selectivity, various catalytic systems have been developed. These can be classified based on the nature of the catalyst, primarily involving transition metals or metal-free organocatalysts.

Transition metal catalysts are effective in activating oxidants like H₂O₂ for the conversion of secondary amines to nitrones. nih.gov

Rhenium: Methyltrioxorhenium (MTO) is a well-established catalyst for this transformation, typically used with H₂O₂ or UHP. It facilitates the oxidation of various secondary amines to their corresponding nitrones.

Manganese: Manganese dioxide (MnO₂) is a classical stoichiometric oxidant for converting hydroxylamines to nitrones. chimia.ch While often used in stoichiometric amounts, its application highlights the utility of manganese in this oxidative transformation.

Copper: The role of copper in the direct oxidation of simple secondary amines to nitrones is less established than that of other metals. While copper(II) ions have been noted to assist in the oxidation of secondary amines to nitrones by molecular oxygen, many specific copper-catalyzed protocols lead to other products like nitroso compounds or lactams. nih.govnih.govresearchgate.net For instance, copper-catalyzed aerobic oxidation of N-substituted hydroxylamines has been shown to be an efficient route to nitroso compounds. nih.gov However, some specific copper-catalyzed systems, such as those involving propargyloxyamine precursors, can yield nitrones. organic-chemistry.org

| Catalyst System | Oxidant | Substrate | Product | Reference |

| Na₂WO₄ | H₂O₂ | Secondary Amines | Nitrones | acs.org |

| Cu(OTf)₂/DBU | O₂/CH₃NO₂ | Secondary Amines | N-Nitrosamines | rsc.org |

| Cu/Nitroxyl | O₂ | Cyclic Secondary Amines | Lactams | nih.gov |

Organocatalytic systems provide a metal-free alternative for the synthesis of nitrones, which is advantageous for avoiding heavy metal contamination.

Oxone: A protocol utilizing Oxone (potassium peroxymonosulfate) in a biphasic, basic medium serves as a general and efficient metal-free method for the direct oxidation of secondary amines to nitrones. This method is compatible with various functional groups. researchgate.netorganic-chemistry.org

Flavin Catalysts: Inspired by biological systems, flavin-catalyzed oxidations have been developed. nih.gov Flavoproteins can catalyze the oxidation of secondary amines. nih.gov Synthetic flavin catalysts, in conjunction with H₂O₂, can effectively oxidize amines. acs.org Flavin-dependent monooxygenases (FMOs) are enzymes capable of forming nitrones through the oxidation of nitrogen atoms in substrates. nih.gov

Quinone Catalysts: Bioinspired quinone catalyst systems, such as 1,10-phenanthroline-5,6-dione (B1662461) combined with a co-catalyst like Zinc Iodide (ZnI₂), can perform aerobic oxidation of secondary amines. nih.gov

N-Hydroxyimides: N-hydroxyimide-based organocatalysts, often used with a small amount of a metal salt promoter, are effective for various aerobic oxidations, including those of benzylic positions. nih.gov

Condensation Reactions and Subsequent Oxidation Pathways to this compound

Condensation reactions provide a fundamentally different approach to constructing the C=N⁺-O⁻ core of the nitrone. This is one of the most common and versatile methods for nitrone synthesis. chimia.charkat-usa.org

The most direct route in this category is the condensation of an aldehyde, such as benzaldehyde, with an N-monosubstituted hydroxylamine, like N-methylhydroxylamine. arkat-usa.org This reaction typically proceeds under mild thermal conditions and directly yields the target nitrone, this compound, often in high yields. organic-chemistry.org This method avoids the need for an external oxidant, as the hydroxylamine already contains the necessary oxygen atom.

An alternative, two-step pathway involves first the condensation of an aldehyde with a primary amine to form an imine. chimia.ch The resulting imine is then isolated and subjected to a separate oxidation step to yield the nitrone. chimia.ch However, the oxidation of imines to nitrones can be challenging, as competing reactions, such as the formation of oxaziridines, can occur. researchgate.net

Precursor-Based Synthetic Routes to this compound

The most common precursors for nitrone synthesis via oxidation are N,N-disubstituted hydroxylamines and secondary amines. chimia.chnih.gov

From N,N-Disubstituted Hydroxylamines: The oxidation of an N,N-disubstituted hydroxylamine, such as N-benzyl-N-methylhydroxylamine, is one of the most straightforward and reliable methods for preparing nitrones. chimia.chnih.gov These precursors can be oxidized under much milder conditions than the corresponding secondary amines, often leading to excellent yields of the nitrone. chimia.ch A variety of oxidizing agents have been employed for this transformation, including mercury(II) oxide and p-benzoquinone. rsc.org

From Secondary Amines: The direct oxidation of a secondary amine, such as N-methylbenzylamine, is another major route. arkat-usa.org As detailed in Section 2.1, this transformation can be accomplished with various oxidants and catalytic systems. The reaction is believed to proceed through an N-hydroxylamine intermediate. acs.org

From Imines: As mentioned in Section 2.2, imines can serve as direct precursors to nitrones via oxidation. chimia.ch This strategy allows for the independent synthesis and purification of the imine before its conversion to the nitrone.

From N-Hydroxyamides: An iridium-catalyzed reductive approach has been reported for the formation of nitrones from N-hydroxyamides, showcasing a less common but viable precursor class. chimia.chorganic-chemistry.org

Sustainable Chemistry Considerations in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrones, focusing on the use of more environmentally benign reagents and reaction conditions. chimia.ch Traditional methods for the oxidation of N,N-disubstituted hydroxylamines often employ stoichiometric amounts of heavy metal oxidants, such as mercury(II) oxide, which pose significant environmental and safety concerns. rsc.orgarkat-usa.org

Research into more sustainable alternatives has identified several greener oxidizing agents. These efforts aim to reduce waste, improve safety, and utilize less toxic materials. The development of catalytic systems and the use of milder, more readily available oxidants are key areas of focus in making nitrone synthesis more sustainable. chem-station.comresearchgate.nethw.ac.uk

For the synthesis of this compound, a shift towards sustainable practices would involve replacing hazardous oxidizing agents with more eco-friendly options. The following table highlights some potential sustainable oxidizing agents that could be employed in the synthesis of nitrones from their hydroxylamine precursors.

| Sustainable Oxidant | Advantages | Potential Application in this compound Synthesis |

| Hydrogen Peroxide with a Catalyst | Generates water as the primary byproduct; readily available. nih.gov | Catalytic systems, potentially involving transition metals, could be developed for the oxidation of N-benzoyl-N-methylhydroxylamine. |

| Sodium Hypochlorite | Inexpensive and readily available; produces sodium chloride as a byproduct. | Could serve as a direct and more environmentally friendly alternative to heavy metal oxidants. |

| Air/Oxygen with a Catalyst | The ultimate green oxidant; abundant and non-toxic. | Development of an efficient catalytic system for the aerobic oxidation of the hydroxylamine precursor would be a highly sustainable approach. |

The adoption of such sustainable methodologies not only aligns with the principles of green chemistry but also offers potential benefits in terms of cost-effectiveness and process safety. nih.gov Further research into the application of these greener oxidants for the specific synthesis of this compound is warranted to establish viable and environmentally responsible production methods.

Reaction Mechanisms and Intrinsic Reactivity of N Benzoylmethanimine N Oxide

Cycloaddition Reactions of N-Benzoylmethanimine N-oxide

The principal mode of reaction for this compound is the 1,3-dipolar cycloaddition, a process that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. This reaction is fundamental to the construction of isoxazolidine (B1194047) rings, which are valuable precursors in the synthesis of natural products and other complex molecules.

Huisgen [3+2] Dipolar Cycloadditions of this compound

The Huisgen [3+2] dipolar cycloaddition is the most significant reaction of this compound. In this reaction, the nitrone acts as the three-atom component (the 1,3-dipole), reacting with a two-atom component (the dipolarophile, typically an alkene or alkyne) to form a five-membered isoxazolidine ring. These reactions are noted for their potential to be highly regio- and stereoselective.

The regioselectivity of the [3+2] cycloaddition of C-phenyl-N-methylnitrone is largely governed by Frontier Molecular Orbital (FMO) theory. The outcome depends on the electronic nature of the dipolarophile.

With electron-rich dipolarophiles : The dominant interaction is between the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone and the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile. This typically leads to the formation of the 5-substituted isoxazolidine (ortho regioisomer). For instance, the reaction with acyclic olefins bearing electron-donating groups results in complete ortho regioselectivity.

With electron-deficient dipolarophiles : The primary interaction shifts to the HOMO of the nitrone and the LUMO of the dipolarophile. This favors the formation of the 4-substituted isoxazolidine (meta regioisomer).

Stereoselectivity is also a critical aspect. For example, the reaction of C-phenyl-N-methylnitrone with various substituted alkenes has been shown to be highly stereoselective. In the specific case of its reaction with dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate, the observed high ortho/endo selectivity is attributed to the formation of a non-classical C-H···O hydrogen bond in the transition state. Reactions with trifluoromethyl-substituted alkenes can also proceed with high stereospecificity, although the product ratios can vary.

Table 1: Regio- and Stereoselectivity in Cycloadditions of C-phenyl-N-methylnitrone

| Dipolarophile | Major Product(s) | Selectivity | Reference(s) |

| Ethyl Vinyl Ether | Ortho regioisomer | Complete regioselectivity | |

| Acrolein | Meta regioisomer, Endo stereoisomer | Moderate meta-regioselectivity, complete endo-stereoselectivity | |

| Dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate | Ortho/Endo cycloadduct | High regio- and stereoselectivity | |

| (E)-3,3,3-trifluoro-1-nitroprop-1-ene | Mixture of 3,4-cis and 3,4-trans-4-nitroisoxazolidines | Regiospecific and stereoselective (2.2:1 ratio) | |

| 3,3,3-trifluoropropene | Mixture of 3,5-trans, 3,5-cis, and 3,4-trans-isoxazolidines | Mixture of regio- and stereoisomers (50:23:27 ratio) |

This compound exhibits broad reactivity with a range of dipolarophiles.

Alkenes : This is the most studied class of dipolarophiles. The nitrone reacts with electron-donating alkenes like ethyl vinyl ether, as well as electron-deficient alkenes such as acrolein, nitroalkenes, and trifluoromethylalkenes. DFT studies classify C-phenyl-N-methylnitrone as a strong nucleophile and a moderate electrophile, allowing it to react efficiently with electrophilic alkenes.

Alkynes : Cycloadditions with alkynes yield isoxazolines. The reaction with 2-propynamide has been studied using Molecular Electron Density Theory (MEDT), revealing a polar, one-step mechanism. The Kinugasa reaction, a notable application, involves the cycloaddition of nitrones to copper acetylides to form β-lactams after rearrangement.

Imines : While nitrones can react with imines, which act as heterodipolarophiles, specific and detailed studies focusing solely on this compound with a broad range of imines are less common in the surveyed literature. The general reactivity pattern follows the principles of 1,3-dipolar cycloadditions.

Cyclopropenes : These strained rings are effective dipolarophiles. The reaction of C-phenyl-N-methylnitrone with dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate proceeds with high selectivity. The high strain energy of cyclopropenes contributes to their reactivity in these cycloadditions.

The mechanism of the [3+2] cycloaddition of this compound is a subject of detailed computational investigation. While traditionally viewed as a concerted pericyclic reaction, modern studies based on MEDT provide a more nuanced picture.

The reactions are generally considered to occur via a one-step mechanism . However, the transition states are often highly asynchronous, meaning the formation of the two new sigma bonds is not simultaneous. Some studies describe the mechanism as a non-concerted, two-stage, one-step process .

Bonding Evolution Theory (BET) analysis of the reaction with ethyl vinyl ether indicates that the process begins with the rupture of the alkene's double bond, followed by the formation of pseudoradical centers, and culminates in the formation of the new C-C and C-O bonds. In some specific cases, such as the reaction with 1-sulphonyl-1-trifluoromethylallene, a stepwise mechanism involving a zwitterionic intermediate has been identified as the most favorable pathway.

Table 2: Proposed Mechanistic Pathways for Cycloadditions of C-phenyl-N-methylnitrone

| Dipolarophile | Proposed Mechanism | Computational Method/Theory | Reference(s) |

| Substituted Alkenes | One-step, synchronous, non-polar | DFT (B3LYP/6-31G(d,p)) | |

| Acrolein | One-step | DFT (MPWB1K/6-31G(d)) | |

| Dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate | Non-concerted, two-stage, one-step | DFT (MPWB1K/6-31G(d)), ELF analysis | |

| 1-sulphonyl-1-trifluoromethylallene | Stepwise (via zwitterion intermediate) for major isomer | DFT (B3LYP/6-31G(d)), MEDT | |

| 2-propynamide | One-step, zw-type | DFT (B3LYP/6–311++G(d,p)), MEDT, ELF analysis |

Both electronic and steric factors of the substituents on the nitrone and the dipolarophile significantly influence the reactivity and selectivity of the cycloaddition.

Electronic Effects : The reactivity of the nitrone can be tuned by substituents on its C-phenyl ring. Computational studies on C-aryl-N-methyl nitrones show that electron-withdrawing groups on the C-aryl substituent decrease the activation energy of the cycloaddition, thereby accelerating the reaction. The global electrophilicity and nucleophilicity indices, calculated via DFT, are effective predictors of reactivity. The polar nature of the reaction, determined by the electrophile-nucleophile pairing, is crucial. For example, the reaction of the strongly nucleophilic C-phenyl-N-methylnitrone with electrophilic alkenes is

Rearrangement Pathways of this compound

This compound can undergo several types of rearrangements, which can be induced by photochemical or thermal means. These rearrangements often proceed through transient intermediates and lead to the formation of more stable isomeric structures.

The photochemical behavior of N-oxides, including nitrones like this compound, has been a subject of considerable study. wur.nl Irradiation with ultraviolet light can lead to the formation of oxaziridines, which are three-membered heterocyclic rings containing an oxygen, a nitrogen, and a carbon atom. baranlab.org These oxaziridines are often unstable and can further rearrange to form amides or other products. wur.nlbaranlab.org The specific outcome of the photochemical rearrangement can be influenced by the wavelength of light used and the presence of sensitizers. baranlab.org For instance, direct irradiation may favor certain pathways, while sensitized photolysis can lead to different products. baranlab.org The excited state of the N-oxide, whether it's a singlet or a triplet state, also plays a crucial role in determining the reaction course. wur.nl In some cases, deoxygenation to the parent imine can also occur as a competing photochemical process. wur.nl

As mentioned, oxaziridines are key transient intermediates in the photochemical rearrangements of nitrones. baranlab.org Their formation represents a critical step in the pathway leading to the final rearranged products. wur.nl The existence of these intermediates, though often fleeting, has been supported by various mechanistic studies. wur.nlnih.gov However, their high reactivity and thermal instability make them challenging to isolate and characterize directly. wur.nl Besides oxaziridines, other transient species like radical pairs could also be involved, especially in thermally induced rearrangements where homolytic cleavage of the N-O bond might occur. fu-berlin.dersc.org The nature of these intermediates dictates the subsequent reaction steps and the stereochemistry of the final products. nih.gov

Reduction and Deoxygenation Chemistry of this compound

The reduction of the N-oxide functionality in this compound is a common transformation. This can be achieved using a variety of reducing agents, leading to the formation of the corresponding imine or amine.

Deoxygenation to the Imine: The removal of the oxygen atom from the N-oxide group, known as deoxygenation, yields the parent imine. A range of reagents can effect this transformation. For instance, transition metal-free methods using elemental sulfur have been developed for the deoxygenation of N-oxide containing heteroarenes. researchgate.net Copper-catalyzed oxygen atom transfer reactions using diazo compounds as oxygen acceptors also provide a facile method for deoxygenation under mild conditions. rsc.org Other methods include the use of iodide as a catalyst in the presence of formic acid, which acts as both a Brønsted activator and a solvent. rsc.org

Reduction to the Amine: Further reduction of the N-oxide can lead to the corresponding amine. Diboron reagents, such as bis(pinacolato)diboron, have been shown to be effective for the reduction of various amine N-oxides. nih.gov These reactions are often tolerant of a variety of functional groups. nih.gov Traditional methods for N-oxide reduction have also utilized reagents like titanium(III) chloride (TiCl₃), which can selectively reduce N-oxides in the presence of other reducible groups like sulfoxides. researchgate.net

| Reaction Type | Reagent/System | Key Features | Reference |

|---|---|---|---|

| Deoxygenation | Elemental Sulfur | Transition metal-free, environmentally friendly. | researchgate.net |

| Deoxygenation | Copper-catalyzed + Diazo compounds | Mild conditions, broad substrate scope. | rsc.org |

| Deoxygenation | Iodide/Formic Acid | Sustainable, iodide acts as a catalyst. | rsc.org |

| Reduction to Amine | Diboron reagents (e.g., (pinB)₂) | Facile, tolerates various functional groups. | nih.gov |

| Reduction to Amine | Titanium(III) chloride (TiCl₃) | Selective reduction in the presence of other groups. | researchgate.net |

Dimerization and Polymerization Behavior of this compound

The dimerization and polymerization of N-oxides can occur under certain conditions, leading to larger molecular assemblies.

Dimerization: The dimerization of nitrones can be influenced by factors such as the substituents on the nitrone and the reaction conditions. For some nitrile N-oxides, dimerization rates have been shown to follow Hammett-type relationships, indicating the influence of electronic effects. researchgate.net In the case of heteroaromatic N-oxides, dimerization can be achieved under metal-free conditions, for example, using a base like t-BuOLi in toluene (B28343) at elevated temperatures. rsc.org The formation of "undisruptable" dimers of inducible nitric oxide synthase (iNOS), which is also an N-oxide, has been observed in vivo, suggesting that cellular processes can facilitate dimerization. nih.gov

Polymerization: While specific information on the polymerization of this compound is scarce, the general principles of polymerization involving N-oxides can be considered. The thermal rearrangement of some nitrile N-oxides has been suggested to proceed through a polymerization-depolymerization pathway. researchgate.net Furthermore, ionizing radiation can be used to initiate polymerization reactions in various monomers, and this technique could potentially be applied to N-oxide containing compounds. mdpi.com Zwitterionic polymers derived from trimethylamine (B31210) N-oxide have been developed and show promise as ultralow fouling biomaterials, highlighting the potential of N-oxides in polymer science. nih.gov

Radical-Mediated Transformations Involving this compound

This compound can participate in radical reactions, either by generating radical species or by reacting with them.

The N-O bond in N-oxides can undergo homolytic cleavage under thermal or photochemical conditions, leading to the formation of N-centered radicals. rsc.org These radicals can then participate in a variety of transformations. For example, the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides has been shown to proceed, at least in part, via radical intermediates. fu-berlin.denih.gov The involvement of radicals in these rearrangements was supported by trapping experiments and the observation of side products consistent with radical pathways. fu-berlin.de

Furthermore, N-oxides can be involved in reactions with other radical species. For instance, N-centered radicals can be generated from various precursors and can undergo addition reactions to arenes and heteroarenes. rsc.org The reactivity of these radicals is a key aspect of many synthetic methodologies. libretexts.orgprinceton.edu The study of radical reactions involving N-hydroxyphthalimide (NHPI) esters, which share some structural similarities with N-oxides, has provided insights into the diverse mechanisms of radical-based transformations. beilstein-journals.org

Strategic Applications of N Benzoylmethanimine N Oxide in Advanced Organic Synthesis

Heterocycle Construction through N-Benzoylmethanimine N-oxide Transformations

The most prominent application of this compound and related nitrones in organic synthesis is their participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In these reactions, the nitrone acts as a 1,3-dipole, reacting with a dipolarophile, typically an alkene or alkyne, to furnish a five-membered heterocyclic ring. wikipedia.org This methodology provides a highly efficient and stereocontrolled route to isoxazolidines and isoxazolines, which are valuable intermediates in the synthesis of various biologically active compounds. dergipark.org.trmdpi.com

The reaction of this compound with an alkene leads to the formation of an isoxazolidine (B1194047) ring. The regioselectivity of this cycloaddition is governed by both steric and electronic factors, with the frontier molecular orbitals (FMO) of the nitrone and the alkene playing a crucial role. rsc.orgacs.org Generally, in reactions with electron-rich or electron-neutral alkenes, the 5-substituted isoxazolidine is the major product. chim.it

The versatility of this transformation is further enhanced by the ability to perform these cycloadditions in an intramolecular fashion, which is particularly useful for the synthesis of complex polycyclic systems found in natural products. rsc.org The tether connecting the nitrone and the alkene in an intramolecular cycloaddition can influence the regioselectivity of the reaction, sometimes leading to products that differ from those predicted by FMO theory for intermolecular reactions. rsc.org

A variety of substituted isoxazolidines can be synthesized with high yields and stereoselectivity. For instance, the reaction of α-aryl-N-methyl nitrones with diethyl maleate (B1232345) has been shown to produce novel isoxazolidine derivatives in good yields (77-92%). dergipark.org.tr Similarly, microwave-assisted solvent-free synthesis has been employed for the efficient and stereoselective synthesis of spiro-isoxazolidines from ketonitrones. rsc.org

Table 1: Examples of Heterocycle Construction via Nitrone Cycloaddition

| Nitrone Reactant | Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Aryl-N-methyl nitrone | Diethyl maleate | Substituted isoxazolidine | 77-92 | dergipark.org.tr |

| Isatin-derived ketonitrone | Various alkenes | Spiro-isoxazolidine | 74-85 | rsc.org |

| C,N-Diarylnitrones | 3,5-Dimethylacryloylpyrazole | 4-Substituted isoxazolidine | up to 99 | mdpi.com |

| Sugar-based nitrone | Maleimides | Isoxazolidine-based cycloadducts | Good | researchgate.net |

This compound as a Key Building Block in Complex Molecule Synthesis

The isoxazolidine and isoxazoline (B3343090) heterocycles synthesized from this compound and its analogues serve as versatile synthetic intermediates. The labile N-O bond within these rings can be readily cleaved under various reductive conditions to afford valuable 1,3-aminoalcohols, which are important structural motifs in numerous natural products and pharmaceuticals. dergipark.org.trrsc.org This feature makes nitrone cycloadditions a powerful strategy for the stereocontrolled introduction of both nitrogen and oxygen functionalities into a molecule.

The utility of this approach is exemplified in the total synthesis of various natural products. Intramolecular nitrone cycloadditions, in particular, have been instrumental in the construction of complex polycyclic frameworks. rsc.org For instance, this strategy has been applied to the synthesis of alkaloids, amino sugars, and nucleoside analogues. dergipark.org.tr The ability to control the stereochemistry at multiple contiguous centers in a single step makes this a highly atom-economical and efficient method. dergipark.org.trmdpi.com

Furthermore, the isoxazolidine ring can be considered a masked version of other functional groups. For example, oxidation of the nitrogen atom in the isoxazolidine ring can lead to the formation of other heterocyclic systems. The versatility of the isoxazolidine core allows for a wide range of transformations, making it a valuable linchpin in the synthesis of complex target molecules.

Catalytic Roles and Ligand Design with this compound Analogues

Recent research has highlighted the emerging role of nitrones and their analogues in catalysis. While this compound itself is not typically a catalyst, its structural motifs are being incorporated into ligand design for asymmetric catalysis. Moreover, the nitrone functionality can act as a directing group in transition metal-catalyzed C-H activation reactions. snnu.edu.cnuva.nlacs.org

In the context of C-H activation, the oxygen atom of the nitrone can coordinate to a metal center, directing the catalytic functionalization to a specific C-H bond, often in the ortho position of an aryl group. snnu.edu.cn This strategy has been employed in rhodium(III)-catalyzed reactions, where the nitrone can either act as a traceless directing group, being removed in the final product, or can participate in subsequent transformations, such as [3+2] dipolar additions. snnu.edu.cn

Furthermore, chiral nitrones and their derivatives are being explored as ligands in enantioselective catalysis. For example, chiral dinitrones have been developed as modular Lewis base catalysts for the asymmetric allylation of aldehydes. academie-sciences.fr The development of catalytic enantioselective 1,3-dipolar cycloadditions of nitrones is an active area of research, with chiral Lewis acids being used to activate the nitrone and control the stereochemical outcome of the reaction. acs.org Copper-catalyzed enantioselective alkyne additions to nitrones have also been developed, providing a route to chiral propargyl N-hydroxylamines. nih.gov

The design of new chiral ligands based on the nitrone scaffold holds significant promise for the development of novel asymmetric transformations. The ability to tune the steric and electronic properties of the nitrone allows for the fine-tuning of the catalyst's reactivity and selectivity.

Functionalization Methodologies Employing this compound

Beyond cycloaddition reactions, this compound and its analogues can be utilized in a variety of other functionalization methodologies. The nitrone functionality can undergo nucleophilic addition at the carbon atom of the C=N bond. This reaction provides a route to a variety of α-substituted hydroxylamines, which can be further transformed into other valuable nitrogen-containing compounds. academie-sciences.fr

For instance, the addition of organometallic reagents, enolates, and other nucleophiles to nitrones has been well-documented. academie-sciences.fr The enantioselective addition of acyl silanes to nitrones, catalyzed by metallophosphites, has been developed to produce α-N-silyloxyamino ketones with high enantioselectivity. unc.edu This reaction represents a C-acylation of nitrones and provides access to chiral β-amino acids. unc.edu

The nitrone group can also participate in rearrangements and fragmentation reactions. Under thermal or photochemical conditions, nitrones can undergo various transformations to yield a range of products. Additionally, the N-O bond of the nitrone can be cleaved to generate imines, which can then undergo further reactions.

The reactivity of the nitrone functionality makes it a versatile handle for the introduction of various functional groups into a molecule. The ability to control the reactivity of the nitrone through the choice of substituents and reaction conditions allows for a wide range of synthetic applications.

Theoretical and Computational Investigations of N Benzoylmethanimine N Oxide

Quantum Chemical Characterization of N-Benzoylmethanimine N-oxide Structural and Electronic Features

Quantum chemical methods are indispensable for understanding the intrinsic properties of molecules like this compound. These computational tools allow for a detailed exploration of the molecule's electronic landscape.

Molecular Orbital and Frontier Orbital Analyses

The molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of this compound. The nitrone functionality possesses a 4π-electron delocalized system, analogous to the allyl anion, but is highly polarized. chesci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's behavior in chemical reactions.

Generally, for nitrones, the HOMO has a larger orbital coefficient on the oxygen atom, while the LUMO has a larger coefficient on the carbon atom of the C=N bond. chesci.com This distribution makes the oxygen atom the primary site for electrophilic attack and the carbon atom susceptible to nucleophilic attack. The presence of the benzoyl group is expected to further influence these energy levels and electron distributions through its electron-withdrawing nature.

Table 1: Representative Frontier Molecular Orbital Energies for a C-aryl Nitrone Data is for C-phenyl-N-methyl nitrone, calculated at the B3LYP/6-31G level, and serves as an illustrative example.*

| Molecular Orbital | Energy (eV) |

| HOMO | -8.55 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 6.57 |

This table is generated based on data for analogous compounds to illustrate the typical energy levels. niscpr.res.in

Density Functional Theory (DFT) Studies on Reactivity and Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of organic molecules. For nitrones, DFT calculations, often using functionals like B3LYP, provide reliable geometries and electronic properties. niscpr.res.in Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can quantify the molecule's reactivity.

Nitrones are generally classified as zwitterionic three-atom components (TACs). ias.ac.in The reactivity of this compound in cycloaddition reactions, a hallmark of nitrones, can be predicted using these indices. The benzoyl group, being electron-withdrawing, is anticipated to lower the energy of the LUMO, thereby increasing the electrophilicity of the nitrone.

Table 2: Conceptual DFT Reactivity Indices for a Representative Nitrone Data is for C-phenyl-N-tert-butylnitrone and serves as an illustrative example.

| Index | Definition | Value (eV) |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.53 |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 4.88 |

| Global Electrophilicity (ω) | μ² / (2η) | 1.28 |

| Global Nucleophilicity (N) | E_HOMO(Nu) - E_HOMO(TCE) | 3.37 |

This table is generated based on data for analogous compounds to illustrate typical reactivity indices. rsc.org

Elucidation of Reaction Transition States and Energy Landscapes

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving nitrones, particularly their characteristic [3+2] cycloaddition reactions. ias.ac.in By locating and characterizing the transition state (TS) structures, chemists can understand the reaction mechanism, stereoselectivity, and regioselectivity.

For a reaction involving this compound, DFT calculations would be employed to find the geometry of the transition state. The energy barrier (activation energy) can then be calculated, providing insight into the reaction kinetics. Studies on similar nitrones have shown that these reactions often proceed through a one-step, asynchronous mechanism. ias.ac.in The presence of the benzoyl group may influence the asynchronicity and the height of the activation barrier.

Advanced Computational Dynamics for this compound Conformational Studies

The conformational flexibility of this compound is primarily associated with rotation around the N-C(O) and the C-Ph bonds. Understanding the preferred conformations is key to comprehending its reactivity and interactions.

Advanced computational dynamics and conformational analysis techniques, such as scanning the potential energy surface (PES) by systematically varying the relevant dihedral angles, can identify the stable conformers. auremn.org.br For this compound, the key dihedral angles would be Ph-C(O)-C=N and C(O)-C=N-O. The relative energies of the resulting conformers would indicate their population at thermal equilibrium. Such studies on related amide systems reveal that the interplay of steric and electronic effects dictates the conformational preferences. auremn.org.br

Topological Analysis of Electron Density in this compound Systems

The topological analysis of the electron density provides a detailed picture of the bonding and electronic structure that goes beyond simple orbital models.

Electron Localization Function (ELF) Insights

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing the electron pair localization in a molecule. mdpi.com ELF analysis of nitrones reveals distinct basins of electron density corresponding to core electrons, lone pairs, and bonding pairs. ias.ac.in

For this compound, ELF analysis would be expected to show:

Monosynaptic basins corresponding to the lone pairs on the oxygen atom of the N-oxide group.

A disynaptic basin for the C=N double bond, likely showing a population of less than four electrons, indicating polarization. ias.ac.in

A disynaptic basin for the N-O bond, with a population indicative of a polar single bond. ias.ac.in

This analysis classifies nitrones as zwitterionic species, as it shows charge separation and the absence of pseudoradical or carbenoid centers in the ground state. ias.ac.in The ELF topology provides a rigorous basis for understanding the electronic structure that underpins the characteristic reactivity of this class of compounds.

Atoms-in-Molecules (AIM) Theory Applications

A detailed review of the scientific literature did not yield specific studies applying the Atoms-in-Molecules (AIM) theory directly to this compound. However, the principles of AIM theory and its application to related nitrones and N-oxides provide a strong framework for understanding what such an investigation would reveal about the electronic structure and bonding characteristics of this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density of a molecule, which is obtainable from quantum mechanical calculations. This analysis allows for the partitioning of a molecule into atomic basins, providing a quantum mechanical definition of an atom within a molecule. A key aspect of AIM theory is the characterization of chemical bonds through the analysis of bond critical points (BCPs). A BCP is a point along the bond path between two atoms where the electron density is at a minimum.

For a molecule like this compound, an AIM analysis would focus on the topological properties of the electron density (ρ) at the BCPs of its key chemical bonds. The values of ρ and its Laplacian (∇²ρ) at these points provide quantitative insights into the nature of the chemical interactions.

Key Parameters in AIM Analysis:

Electron Density (ρ): The magnitude of ρ at a BCP correlates with the strength of the bond. Higher values typically indicate a stronger, more covalent interaction.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0) at the BCP.

Shared interactions (covalent bonds): Characterized by a negative Laplacian, indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by a positive Laplacian, indicating that electron density is concentrated in the basins of the individual atoms rather than in the internuclear region.

Bond Ellipticity (ε): This parameter measures the extent to which the electron density is anisotropically distributed around the bond path. For a cylindrically symmetrical bond, ε is zero. A non-zero ellipticity suggests a π-character, as seen in double or triple bonds, where the electron density is accumulated in a plane perpendicular to the bond axis.

In the context of this compound, an AIM analysis would be particularly insightful for characterizing the N-O bond. Studies on other N-oxides have shown that this bond exhibits characteristics of a polar covalent bond. researchgate.net The analysis would likely reveal a significant charge separation, consistent with the zwitterionic nature of the nitrone functional group.

Furthermore, the C=N double bond would be expected to show a high electron density and a negative Laplacian at its BCP, characteristic of a shared covalent interaction with significant π-character, which would be quantified by a non-zero bond ellipticity. The application of AIM theory could also elucidate the electronic effects of the benzoyl group on the nitrone moiety by comparing the topological parameters of the bonds within the substituted molecule to those of simpler nitrones.

While specific data tables for this compound are not available from the conducted searches, a hypothetical AIM study would generate such data to provide a detailed and quantitative picture of its chemical bonding.

Emerging Research Frontiers and Future Perspectives in N Benzoylmethanimine N Oxide Chemistry

Development of Innovative Catalytic Systems for N-Benzoylmethanimine N-oxide Reactions

The 1,3-dipolar cycloaddition reaction is a cornerstone of this compound reactivity. The development of innovative catalytic systems to control the stereochemical outcome of these reactions is a major focus of current research. Both Lewis acid and organocatalytic approaches have shown promise in achieving high levels of enantioselectivity.

Chiral heteroaromatic N-oxides, acting as powerful electron-pair donors, have been successfully employed as organocatalysts in various asymmetric transformations. nih.govmdpi.comencyclopedia.pubnih.govmdpi.com These catalysts can activate silicon-based reagents, facilitating reactions such as allylation. nih.govmdpi.comencyclopedia.pubnih.gov The design of these catalysts often involves incorporating elements of axial, central, or planar chirality to create a well-defined chiral environment around the reactive center.

Lewis acid catalysis, particularly with complexes of copper, has also been demonstrated to be effective in promoting atroposelective synthesis of biaryl N-oxides. nih.gov These catalytic systems enable the de novo construction of heteroaromatic N-oxide rings with excellent stereocontrol. The resulting axially chiral N-oxides have themselves been shown to be effective Lewis base catalysts in subsequent asymmetric reactions. nih.gov

The table below summarizes representative catalytic systems that have been explored for reactions involving nitrones, which could be applicable to this compound.

| Catalyst Type | Metal/Organic Moiety | Reaction Type | Potential Outcome for this compound |

| Organocatalyst | Chiral Heteroaromatic N-oxides | Asymmetric Allylation | Enantioselective addition of allyl groups |

| Lewis Acid | Copper(I) Complexes | Atroposelective Cyclization | Synthesis of axially chiral derivatives |

| Organocatalyst | Chiral Thiourea Derivatives | Asymmetric [3+3] Annulation | Diastereo- and enantioselective formation of cyclic products |

Advanced Spectroscopic and Structural Elucidation Techniques for this compound

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for the rational design of new reactions and applications. Advanced spectroscopic and structural elucidation techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for characterizing the structure of this compound and its reaction products in solution.

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. For N-oxides, the introduction of the oxygen atom typically leads to a downfield shift of neighboring protons compared to the parent imine. nih.gov The chemical shifts are influenced by the solvent, temperature, and the presence of other functional groups. compoundchem.com

¹³C NMR spectroscopy offers insights into the carbon framework. Similar to ¹H NMR, the N-oxidation effect causes a deshielding of the carbon atoms adjacent to the N-oxide group. researchgate.net The analysis of ¹³C NMR spectra, often in conjunction with two-dimensional techniques like HMQC and HMBC, allows for the unambiguous assignment of all carbon signals. redalyc.orgscielo.org.mx

X-ray Crystallography provides definitive proof of the three-dimensional structure of crystalline derivatives of this compound. This technique is particularly valuable for determining the relative and absolute stereochemistry of products from asymmetric cycloaddition reactions. The analysis of crystal structures reveals crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the reactivity and properties of the molecule. nih.govliverpool.ac.uk

The table below outlines the key spectroscopic and structural data that are typically collected for the characterization of this compound and its derivatives.

| Technique | Information Obtained | Typical Observations for N-Oxides |

| ¹H NMR | Proton chemical shifts, coupling constants | Downfield shift of protons α to the N-oxide group |

| ¹³C NMR | Carbon chemical shifts | Deshielding of carbons α to the N-oxide group |

| X-ray Crystallography | Solid-state molecular structure, stereochemistry | Precise bond lengths and angles of the N-O bond and surrounding framework |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Determination of molecular formula and structural fragments |

| Infrared (IR) Spectroscopy | Presence of functional groups | Characteristic N-O stretching vibration |

Interdisciplinary Research Avenues with this compound

The unique reactivity and structural features of this compound open up exciting opportunities for its application in various interdisciplinary research areas, most notably in medicinal chemistry and materials science.

In medicinal chemistry , the N-oxide functionality is a well-established motif in drug design. nih.govnih.govnih.govsemanticscholar.org The introduction of an N-oxide group can modulate the physicochemical properties of a molecule, such as its solubility and membrane permeability. nih.govnih.govsemanticscholar.org Furthermore, N-oxides can act as bioisosteres for other functional groups and participate in specific interactions with biological targets. nih.gov The cycloaddition products derived from this compound, such as isoxazolidines, are valuable scaffolds for the synthesis of biologically active compounds. The development of enantioselective catalytic methods for the synthesis of these heterocycles is therefore of significant interest for the discovery of new therapeutic agents. nih.gov

In the realm of materials science , the polar N-O bond in this compound and its derivatives could be exploited for the design of novel materials with interesting electronic and optical properties. Polymeric materials incorporating N-oxide functionalities have been investigated for their potential in electronic applications. nih.gov The ability of N-oxides to coordinate with metal ions also suggests their potential use as ligands in the development of new catalysts or functional metal-organic frameworks.

Green and Sustainable Methodologies in this compound Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the chemistry of this compound is no exception. Research in this area is focused on minimizing the environmental impact of chemical processes through various strategies.

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the complete avoidance of solvents. The synthesis of N-oxides can often be achieved using hydrogen peroxide as the oxidant, which has the advantage of producing only water as a byproduct. semanticscholar.org Efforts are being made to develop catalytic systems that are effective in aqueous media or under solvent-free conditions.

Another important principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. 1,3-dipolar cycloaddition reactions are inherently atom-economical as they involve the combination of two reactants to form a single product without the generation of byproducts.

Furthermore, the development of recyclable catalysts is a major goal in sustainable chemistry. Axially chiral isoquinoline N-oxides, which can be synthesized catalytically, have been shown to be efficient and recyclable Lewis base catalysts. nih.gov

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities of this compound

While the 1,3-dipolar cycloaddition reaction of this compound is well-established, there is significant potential for the discovery of new reactivity patterns and synthetic applications.

The photochemical properties of N-oxides present an intriguing area for exploration. Irradiation of heteroaromatic N-oxides can lead to the formation of reactive intermediates, such as oxaziridines, which can undergo further transformations. wur.nl The investigation of the photochemical behavior of this compound could unveil novel reaction pathways and provide access to unique molecular structures.

The involvement of this compound in radical reactions is another promising research direction. The generation of nitrogen-centered radicals from N-O bonds can be achieved through photoredox catalysis, opening up new avenues for C-N bond formation. rsc.org The reaction of N-oxide radical cations with various nucleophiles could lead to the development of new methods for the functionalization of this versatile compound. nih.gov The exploration of these less conventional reaction pathways will undoubtedly expand the synthetic utility of this compound and solidify its position as a valuable tool in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzoylmethanimine N-oxide, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via oxidation of its precursor using reagents like trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) under controlled conditions. Reaction optimization should focus on stoichiometric ratios (e.g., 2 equivalents of amine), solvent polarity, and reaction duration (e.g., 4 days for complete conversion). Monitoring via thin-layer chromatography (TLC) or NMR is critical to confirm intermediate formation . For nitrone derivatives, protocols involving α-H-containing nitrones (e.g., N-tert-butylmethanimine N-oxide) highlight the importance of cyclodextrins to stabilize spin adducts in radical trapping studies .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for quantification, ensuring linear calibration curves (r² > 0.99) and sensitivity down to 10 µg/kg in complex matrices . Electron paramagnetic resonance (EPR) is effective for studying radical interactions, such as glutathione thiyl radical trapping, where spin-adduct stability can be enhanced using β-cyclodextrins . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for structural elucidation.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Avoid dust formation and aerosolization by working in a fume hood with exhaust ventilation. Use electrostatic discharge-safe containers and refrigerate samples as specified in certificates of analysis (CoA). Personal protective equipment (PPE), including gloves and eye protection, is mandatory. Storage should be in tightly sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound?

- Methodological Answer : Apply structure-activity relationship (SAR) fingerprinting to assess aromatic N-oxide substructures against mutagenicity databases. Downgrade general alerts but flag specific subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) using Leadscope’s expert-rule-based models. Validate predictions with Ames tests and in vitro DNA damage assays (e.g., comet assay) .

Q. How can researchers differentiate this compound from regioisomeric or homologous compounds?

- Methodological Answer : Synthesize regioisomeric reference standards and develop chromatographic methods (e.g., reverse-phase HPLC) with mass spectral libraries. Use collision-induced dissociation (CID) patterns in MS/MS to distinguish fragmentation pathways. Validate methods with spiked matrices and cross-check against forensic frameworks for N-benzylphenethylamines .

Q. What statistical approaches are suitable for analyzing environmental fluxes of this compound in soil or aquatic systems?

- Methodological Answer : Employ linear mixed-effect (LME) models to account for spatial variability and fixed factors (e.g., fertilization effects). Apply Shapiro-Wilk and Levene’s tests for normality and homogeneity of variance. Use logarithmic transformations for non-normal data and Fisher’s LSD test for post-hoc comparisons (α = 0.05) .

Q. How does the presence of this compound influence radical scavenging mechanisms in biological systems?

- Methodological Answer : Utilize EPR spin-trapping with nitrone probes (e.g., N-tert-butylmethanimine N-oxide) to detect transient radicals like glutathione thiyl radicals (GS•). Optimize reaction conditions (pH, temperature) and use β-cyclodextrins to enhance spin-adduct stability. Compare kinetics with superoxide radical (O₂⁻•) interactions to rule out nonspecific trapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.